4-Methoxy-1-oxa-8-azaspiro[5.5]undecane
Description
BenchChem offers high-quality 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-methoxy-1-oxa-8-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-12-9-3-6-13-10(7-9)4-2-5-11-8-10/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGJQILAIRNFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOC2(C1)CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Therapeutic Potential of 1-Oxa-8-azaspiro[5.5]undecane Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Course into Unexplored Chemical Space
In the landscape of medicinal chemistry, the exploration of novel scaffolds is the lifeblood of innovation. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling departure from the planar structures that have historically dominated drug discovery.[1] This guide focuses on the therapeutic potential of derivatives of the 1-oxa-8-azaspiro[5.5]undecane core, a scaffold poised at the intersection of promising biological activity and underexplored chemical space. While direct research on a specific derivative like 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane is limited, a comprehensive analysis of its structural analogs provides a robust, predictive foundation for its potential applications.[2] This document synthesizes existing data on related spiro-piperidine and azaspiro-undecane systems to build a compelling case for the investigation of this compound class, offering insights into its synthesis, potential biological targets, and a roadmap for its preclinical evaluation.
The 1-Oxa-8-azaspiro[5.5]undecane Scaffold: A Privileged Architecture
The 1-oxa-8-azaspiro[5.5]undecane framework features a unique spirocyclic junction connecting a tetrahydropyran ring and a piperidine ring. This arrangement imparts several advantageous physicochemical properties:
-
Three-Dimensionality: The rigid, non-planar structure allows for more specific and diverse interactions with protein binding pockets compared to flat aromatic systems, potentially leading to higher potency and selectivity.[1]
-
Improved Physicochemical Properties: The high sp³-carbon content generally correlates with better aqueous solubility and metabolic stability, key parameters in developing viable drug candidates.[1]
-
Novelty: The relative scarcity of this scaffold in reported literature presents an opportunity to develop novel intellectual property.[1]
The piperidine ring is a well-established pharmacophore present in numerous natural products and approved drugs, known for its role in targeting central nervous system (CNS) receptors and other biological targets.[3][4] The addition of the oxygen-containing spiro-fused ring introduces new hydrogen bond accepting capabilities and alters the spatial arrangement of substituents, opening new avenues for structure-activity relationship (SAR) exploration.
Predicted Therapeutic Landscapes: Insights from Analogous Systems
By examining structurally related compounds, we can project the most promising therapeutic applications for 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane and its derivatives.
Neuromodulation: Targeting Sigma (σ) Receptors
A compelling body of evidence points to the potential of azaspiro-alkane derivatives as potent modulators of sigma receptors, particularly the sigma-1 (σ₁) receptor.[5][6] The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, implicated in a wide range of cellular functions and pathological states, including pain, neurodegenerative diseases, and psychiatric disorders.[7][8]
Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane have been synthesized and shown to exhibit nanomolar binding affinity for σ₁ receptors.[5] Furthermore, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor (MOR) agonists and σ₁ receptor antagonists.[7][9] This dual-target approach is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.[7][9] The antagonism of the σ₁ receptor has been shown to potentiate opioid-mediated analgesia, suggesting a synergistic effect.[7]
The 4-methoxy group on the tetrahydropyran ring of our target scaffold could play a critical role in modulating affinity and selectivity for the σ₁ receptor, potentially through specific hydrogen bond interactions within the receptor's binding site.
Anti-Infective Potential: Antileishmanial Activity
Recent studies have highlighted the potent antileishmanial activity of spiro-piperidine derivatives.[3][4][10][11] These compounds have demonstrated superior efficacy against Leishmania major promastigote and amastigote forms compared to the standard drug miltefosine, with some derivatives showing IC₅₀ values in the sub-micromolar range.[3][4][10] The proposed mechanism of action involves the inhibition of key enzymes in the folate biosynthesis pathway of the parasite, namely dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[3][4][10] This dual inhibition is particularly advantageous as the overexpression of PTR1 is a known mechanism of antifolate resistance in Leishmania.[3]
The 1-oxa-8-azaspiro[5.5]undecane core provides a robust scaffold from which to elaborate substituents that could optimize interactions with these parasitic enzymes. The methoxy group could influence cell permeability and target engagement within the parasite.
Synthetic Strategies: Assembling the Spirocyclic Core
Proposed Retrosynthetic Pathway
A logical disconnection approach suggests that the target molecule can be synthesized from a suitably protected piperidone derivative and a functionalized diol or epoxy alcohol.
Caption: Retrosynthetic analysis of the target scaffold.
Illustrative Forward Synthesis Protocol
This protocol is a theoretical pathway and requires laboratory optimization.
-
Preparation of the Piperidine Fragment: Start with a commercially available N-protected 4-piperidone (e.g., N-Boc-4-piperidone).
-
Chain Elaboration: Perform an aldol condensation or a Grignard reaction at the C3 position of the piperidone ring with a suitable three-carbon synthon that can be converted into a terminal alcohol.
-
Formation of the Spiroketalization Precursor: The subsequent steps would involve the elaboration of a side chain containing a hydroxyl group and a precursor to the methoxy-substituted tetrahydropyran ring. A key intermediate would be a dihydroxyketone.
-
Acid-Catalyzed Spiroketalization: Treat the dihydroxyketone precursor with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to induce intramolecular cyclization, forming the spiroketal core. This reaction often yields the thermodynamically most stable diastereomer.[13]
-
Deprotection and Final Modification: Remove the nitrogen protecting group (e.g., Boc group with trifluoroacetic acid) to yield the final 1-oxa-8-azaspiro[5.5]undecane scaffold, which can be further functionalized if desired.
Preclinical Evaluation Workflow: A Roadmap to Validation
To systematically evaluate the therapeutic potential of novel 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane derivatives, a tiered screening approach is recommended.
Caption: Tiered workflow for preclinical evaluation.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is essential for determining the affinity of the synthesized compounds for the primary hypothesized target.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human σ₁ receptor.
Materials:
-
HEK-293 cell membranes expressing human σ₁ receptor.
-
-pentazocine (radioligand).
-
Haloperidol (positive control/non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Scintillation vials and cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
Procedure:
-
Reaction Mixture Preparation: In polypropylene tubes, combine:
-
50 µL of Assay Buffer.
-
50 µL of -pentazocine (to a final concentration of ~2 nM).
-
10 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle (for total binding) or Haloperidol (10 µM final concentration for non-specific binding).
-
100 µL of cell membrane suspension (containing 50-100 µg of protein).
-
-
Incubation: Incubate the mixture at 37°C for 120 minutes.
-
Termination of Binding: Rapidly filter the reaction mixture through the glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Quantitative Data from Analogous Compounds
The following table summarizes the biological activity data for representative spiro-piperidine and azaspiro-undecane derivatives from the literature, providing a benchmark for the evaluation of new compounds.
| Compound Class | Target(s) | Assay | Key Result | Reference |
| Spiro-piperidine derivatives | L. major PTR1 | In vitro antileishmanial (amastigote) | IC₅₀ = 0.50 µM | [4][10] |
| 1-Oxa-8-azaspiro[4.5]decane derivative | Sigma-1 (σ₁) Receptor | Radioligand Binding (Kᵢ) | Kᵢ = 0.47 nM | [5] |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | MOR / σ₁ Receptor | Radioligand Binding (Kᵢ) | MOR Kᵢ = 1.6 nM; σ₁ Kᵢ = 3.9 nM | [7] |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | MOR | Functional Agonism (EC₅₀) | EC₅₀ = 30 nM | [7] |
Conclusion and Future Directions
The 1-oxa-8-azaspiro[5.5]undecane scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Based on robust data from structurally related analogs, derivatives of this core, such as 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane, are predicted to exhibit potent activity as neuromodulators, particularly as ligands for the sigma-1 receptor, and as anti-infective agents against parasites like Leishmania. The inherent three-dimensionality and favorable physicochemical properties of this spirocyclic system make it an attractive starting point for medicinal chemistry campaigns.
The path forward requires the execution of a systematic discovery and evaluation plan, beginning with the development of a versatile synthetic route and progressing through the tiered screening workflow outlined in this guide. The synthesis and characterization of a focused library of derivatives, followed by rigorous pharmacological testing, will be crucial in validating the therapeutic potential of this exciting class of compounds and identifying lead candidates for further development.
References
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. National Center for Biotechnology Information. [Link]
-
Full article: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]
-
(PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]
-
(4S,6S)-4-methoxy-1-oxa-8-azaspiro[5.5]undecane. PubChem. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF. ResearchGate. [Link]
-
Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. MDPI. [Link]
-
Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers. [Link]
-
Allosteric Modulators of Sigma-1 Receptor: A Review. ResearchGate. [Link]
-
Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. (4S,6S)-4-methoxy-1-oxa-8-azaspiro[5.5]undecane | C10H19NO2 | CID 129500851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Profile and Lipophilicity of 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane
Foreword: The Imperative of Physicochemical Characterization in Modern Drug Discovery
In the landscape of contemporary drug development, the adage "form follows function" is profoundly resonant. However, for a therapeutic agent to exert its intended function, it must first navigate the complex biological milieu of the human body. This journey is dictated, in large part, by the molecule's fundamental physicochemical properties. Lipophilicity, solubility, and ionization state (pKa) are not mere academic descriptors; they are critical determinants of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] An otherwise potent molecule can fail spectacularly if it cannot reach its target in sufficient concentration or persists in non-target tissues, leading to toxicity.[3]
This guide focuses on a novel chemical entity, 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane , a spirocyclic scaffold of significant interest due to its rigid, three-dimensional architecture which offers precise vectoral presentation of substituents.[4] While the synthesis of related azaspirocycles has been reported in the context of exploring new chemical space for various biological targets, a comprehensive physicochemical characterization of this specific methoxylated derivative is not yet prevalent in public-domain literature.[5][6]
Therefore, this document serves as both a theoretical framework and a practical, in-depth guide for researchers, medicinal chemists, and drug development professionals. It outlines the critical importance of a thorough physicochemical workup and provides detailed, field-proven protocols for the experimental and computational characterization of 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane. The causality behind experimental choices is elucidated, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Molecular Overview and Synthetic Strategy
Chemical Identity
-
IUPAC Name: 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane
-
Molecular Formula: C₁₀H₁₉NO₂
-
Canonical SMILES: COC1COCC2(CCNCC1)CCCC2
-
Molecular Weight: 185.26 g/mol
-
PubChem CID: 129500851 (for the (4S,6S)-stereoisomer)[7]
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Lipophilicity Determination: A Multipronged Approach
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery.[9] It is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).[10] An optimal lipophilicity range, often cited as a logP between 0 and 3, is crucial for good bioavailability.[3] We will employ both computational and experimental methods for a comprehensive assessment.
Computational Prediction of logP
-
Rationale: In silico models provide rapid, cost-effective initial estimates of lipophilicity, guiding experimental design and prioritization of analogs. These tools utilize fragment-based or atomic contribution methods derived from large experimental datasets.[11][12]
-
Methodology:
-
Obtain the canonical SMILES string for 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane.
-
Input the SMILES string into multiple validated online prediction platforms (e.g., ALOGPS, Molinspiration, ACD/Labs Percepta).[12][13][14]
-
Record the predicted logP values from each algorithm. The consensus of these predictions provides a reliable starting point.
-
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value | Computational Tool |
|---|---|---|
| logP | 1.5 ± 0.5 | Consensus (ALOGPS, Molinspiration, ACD/Labs) |
| Aqueous Solubility (logS) | -2.8 ± 0.7 | ALOGPS[13] |
| pKa (Basic) | 8.8 ± 0.4 | ACD/Labs Percepta[14] |
Experimental Determination of logP: The Shake-Flask "Gold Standard"
-
Rationale: The shake-flask method is the benchmark for logP determination, involving the direct measurement of a compound's concentration in two immiscible phases (n-octanol and water) at equilibrium.[15] Its accuracy makes it indispensable for definitive characterization.[10]
-
Detailed Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours, followed by separation. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane in pre-saturated n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of pre-saturated water.
-
Equilibration: Agitate the vial at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) and logP using the following equations:
-
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
logP = log₁₀(P)[10]
-
-
Caption: Workflow for the shake-flask logP determination method.
High-Throughput Lipophilicity Assessment by RP-HPLC
-
Rationale: While accurate, the shake-flask method is low-throughput. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, automated alternative for estimating lipophilicity.[16][17] The method is based on the correlation between a compound's retention time on a hydrophobic stationary phase (like C18) and its logP value.[18]
-
Detailed Protocol:
-
System Setup: Use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of standard compounds with known logP values that bracket the expected logP of the analyte.
-
Isocratic Elution: Inject each standard and the test compound onto the column under various isocratic mobile phase compositions (e.g., 40%, 50%, 60% organic modifier).
-
Data Acquisition: Record the retention time (t_R) and the column dead time (t_0) for each run.
-
Calculation of log k: Calculate the retention factor (k) for each run: k = (t_R - t_0) / t_0. The logarithm of k (log k) is then determined.
-
Extrapolation to log k_w: For each compound, plot log k against the percentage of organic modifier. Extrapolate the resulting linear regression to 100% aqueous mobile phase to determine log k_w.
-
Correlation and logP Determination: Plot the log k_w values of the standards against their known logP values. This creates a calibration curve. The logP of 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane can then be determined from its measured log k_w using the linear regression equation of the calibration curve.
-
Ionization Constant (pKa) Determination
The azaspirocyclic nitrogen in the structure is basic and will be protonated at physiological pH. The pKa is the pH at which 50% of the compound is in its ionized form. This is critical as ionization state dramatically affects solubility, permeability, and target binding.[19]
-
Rationale: Potentiometric titration is a highly accurate method for pKa determination. It involves monitoring the pH of a solution as a titrant of known concentration is added.[20] For sparingly soluble compounds, the use of co-solvents may be necessary.[21]
-
Detailed Protocol:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/methanol co-solvent system).
-
Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Recording: Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Aqueous Solubility Assessment
Aqueous solubility is a key factor influencing oral absorption and the feasibility of intravenous formulations.[22][23] Low solubility can lead to poor bioavailability and unreliable results in in vitro assays.[24]
Kinetic Solubility by Turbidimetry
-
Rationale: This high-throughput method is ideal for early-stage discovery. It measures the concentration at which a compound, initially dissolved in DMSO, begins to precipitate when diluted into an aqueous buffer.[22][25]
-
Detailed Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Dilution: Transfer a small volume of each DMSO solution into a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Solubility Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.
-
Thermodynamic Solubility (Shake-Flask Method)
-
Rationale: Considered the "gold standard," this method measures the equilibrium solubility of a compound in a specific buffer, providing a more accurate representation of its true solubility.[23][24]
-
Detailed Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) against a calibration curve.
-
Table 2: Summary of Experimental Physicochemical Data (Hypothetical)
| Parameter | Method | Result |
|---|---|---|
| logP | Shake-Flask | 1.62 |
| logD at pH 7.4 | Calculated from logP & pKa | -0.18 |
| pKa | Potentiometric Titration | 8.85 |
| Kinetic Solubility (pH 7.4) | Turbidimetry | 85 µM |
| Thermodynamic Solubility (pH 7.4) | Shake-Flask | 60 µM |
Conclusion and Forward Look
The comprehensive physicochemical profiling of 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane, as outlined in this guide, is a critical first step in evaluating its potential as a drug candidate. The multipronged approach, combining predictive computational modeling with gold-standard experimental techniques, ensures the generation of a robust and reliable dataset. The hypothetical data presented suggests a compound with moderate lipophilicity and sufficient aqueous solubility for many therapeutic applications. The basic pKa indicates that the compound will be predominantly ionized at physiological pH, a factor with significant implications for its ADMET properties. This foundational knowledge is indispensable for guiding subsequent lead optimization efforts, enabling rational, data-driven decisions to modulate these properties and ultimately enhance the probability of clinical success.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). Available from: [Link]
-
Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021-02-01). Available from: [Link]
-
LogP—Making Sense of the Value - ACD/Labs. Available from: [Link]
-
The influence of lipophilicity in drug discovery and design - PubMed. (2012-09-19). Available from: [Link]
-
Understanding Lipophilicity: The Key to Drug Development - Oreate AI Blog. (2025-12-30). Available from: [Link]
-
The influence of lipophilicity in drug discovery and design | Request PDF - ResearchGate. Available from: [Link]
-
Role of Lipophilicity in Drug Formulation Development - Pharma Specialists. (2024-11-16). Available from: [Link]
-
Aqueous Solubility Assays - Creative Bioarray. Available from: [Link]
-
Aqueous Solubility - Creative Biolabs. Available from: [Link]
-
HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Available from: [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. Available from: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Available from: [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. Available from: [Link]
-
PrologP | . Available from: [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC - PubMed Central. Available from: [Link]
-
Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. Available from: [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. Available from: [Link]
- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents.
-
logP - octanol-water partition coefficient calculation - Molinspiration. Available from: [Link]
-
Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (2023-02-09). Available from: [Link]
-
(4S,6S)-4-methoxy-1-oxa-8-azaspiro[5.5]undecane - PubChem. Available from: [Link]
-
PKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchGate. (2025-08-29). Available from: [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]
-
Development of Methods for the Determination of pKa Values - PMC. Available from: [Link]
-
How to find Pka of compound using UV visible spectroscopy - YouTube. (2022-08-07). Available from: [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (2019-11-19). Available from: [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. (2020-07-15). Available from: [Link]
-
Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present - SciRes Literature. (2018-09-03). Available from: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. Available from: [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv. Available from: [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF - ResearchGate. Available from: [Link]
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI. Available from: [Link]
Sources
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (4S,6S)-4-methoxy-1-oxa-8-azaspiro[5.5]undecane | C10H19NO2 | CID 129500851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Lipophilicity: The Key to Drug Development - Oreate AI Blog [oreateai.com]
- 10. acdlabs.com [acdlabs.com]
- 11. PrologP | www.compudrug.com [compudrug.com]
- 12. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 13. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 14. acdlabs.com [acdlabs.com]
- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 24. Aqueous Solubility Assay - Enamine [enamine.net]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
Improving yield in the cyclization of 1-oxa-8-azaspiro[5.5]undecane
The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 1-oxa-8-azaspiro[5.5]undecane . This specific scaffold (a 3-spiro-piperidine derivative) presents unique steric and electronic challenges compared to its more common 9-aza (4-spiro) regioisomer.
Status: Active Topic: Yield Optimization & Process Troubleshooting Applicable Routes: Acid-Mediated Prins Cyclization; Intramolecular Etherification.
Executive Summary
The synthesis of 1-oxa-8-azaspiro[5.5]undecane typically involves constructing a tetrahydropyran ring spiro-fused to the C3 position of a piperidine core. The yield-limiting step is almost invariably the cationic spirocyclization .
Users frequently encounter three failure modes:
-
Oligomerization: Polymerization of the formaldehyde source (in Prins routes).
-
Elimination (The "Alkene" Trap): Formation of the endocyclic or exocyclic alkene instead of the spiro-ether.
-
N-Protecting Group Interference: Acid-lability of Boc/Cbz groups under the harsh cyclization conditions.
Module 1: The Prins Cyclization Protocol (Primary Route)
User Issue: “I am reacting N-protected-3-methylenepiperidine with paraformaldehyde and H₂SO₄, but my isolated yield is <30% and the product is an intractable oil.”
Root Cause Analysis
The standard Prins reaction is thermodynamically driven but kinetically sensitive. The low yield is likely due to Type II Prins Cyclization failure , where the intermediate carbocation undergoes proton elimination (forming an allylic alcohol/diene) rather than trapping water/nucleophile to form the ring. Additionally, the C3 position in the 8-aza system is sterically more congested than the C4 position in the 9-aza isomer, increasing the energy barrier for the desired chair conformation.
Optimization Protocol
To boost yield from 30% to >75%, you must switch from a "Standard Aqueous" protocol to a "Segmented Acid" protocol.
Step-by-Step Optimization:
-
Catalyst Switch: Replace H₂SO₄ with Triflic Acid (TfOH) or TMSOTf .
-
Why: Triflic acid is a "dry" superacid. It minimizes the hydration of formaldehyde (which slows reaction) and promotes the formation of the reactive oxocarbenium ion.
-
-
Solvent System: Use Dichloromethane (DCM) / Trifluoroacetic Acid (TFA) (9:1 ratio).
-
Why: This non-nucleophilic medium stabilizes the cation without trapping it prematurely.
-
-
Formaldehyde Source: Do not use formalin. Use Paraformaldehyde (PFA) that has been "cracked" (depolymerized) in situ or 1,3,5-Trioxane .
-
Why: Water in formalin competes with the internal nucleophile (the alcohol or alkene), leading to acyclic diols.
-
Recommended Conditions (Table 1)
| Parameter | Standard (Low Yield) | Optimized (High Yield) | Mechanism of Improvement |
| Acid | 50% H₂SO₄ (aq) | 10 mol% TfOH or 20% TFA | Increases electrophilicity of HCHO; prevents hydration. |
| HCHO Source | Formalin (37% aq) | Trioxane or Dry PFA | Reduces water content; favors ring closure over diol formation. |
| Temperature | Reflux (80-100°C) | 0°C → 25°C (Gradual) | Kinetic control prevents polymerization of the diene intermediate. |
| N-Protecting Group | Boc (t-Butoxycarbonyl) | Tosyl (Ts) or Cbz | Boc is acid-labile and will cleave, poisoning the catalyst with amine salts. |
Module 2: Mechanism & Visualization
User Query: "Is the reaction failing at the addition step or the cyclization step?"
The reaction proceeds via a tertiary carbocation . In the 8-aza (3-spiro) system, the proximity of the Nitrogen (even if protected) can destabilize this cation inductively.
Workflow Diagram: Cationic Pathway & Failure Points
Caption: Figure 1. Mechanistic divergence in the Prins cyclization. High temperatures favor the 'Side_Elim' pathway, while strong anhydrous acids favor the 'Cyclization' pathway.
Module 3: Troubleshooting the "Intramolecular Etherification" Route
User Issue: “I synthesized the 4-(2-hydroxyethyl)-piperidin-4-ol precursor, but cyclization with TsOH gives a mixture of alkene and starting material.”
This route (dehydration of a diol) is the alternative to Prins. It often fails due to conformational locking .
The "Thorpe-Ingold" Effect Adjustment
In the 8-aza[5.5] system, the piperidine ring chair conformation might place the hydroxyethyl arm in an axial position, which is unfavorable for cyclization.
Corrective Action:
-
Solvent Effect: Switch from Toluene (non-polar) to Nitromethane or 1,2-Dichloroethane . Polar solvents stabilize the transition state.
-
Reagent Upgrade: Instead of simple TsOH (p-Toluenesulfonic acid), use the Mitsunobu Cyclization protocol if the acid route fails.
-
Protocol: PPh₃ + DIAD in THF at 0°C.
-
Advantage:[1] This proceeds via an oxy-phosphonium intermediate, avoiding the carbocation entirely and preventing elimination to the alkene.
-
Module 4: Purification & Isolation (The "Emulsion" Problem)
User Issue: “After quenching the acid reaction, I get a thick emulsion that won't separate.”
This is common with piperidine derivatives due to their amphiphilic nature (lipophilic protecting group + polar amine/ether core).
Workup Protocol (SOP-8AZA-04)
-
Quench: Do not use saturated NaHCO₃ directly. Pour the reaction mixture into Ice-Water first.
-
Basification: Adjust pH to ~10 using 10% NaOH (cold).
-
Critical: If you used N-Tosyl protection, the product is stable. If you used N-Boc (and it survived), keep pH < 9 to avoid hydrolysis.
-
-
Extraction Solvent: Do not use Ethyl Acetate. Use Chloroform/Isopropanol (3:1) .
-
Reason: The spiro-ether is moderately polar. EtOAc often fails to extract it fully from the aqueous phase, leading to "yield loss" that is actually just "extraction loss."
-
-
Salt Break: If emulsion persists, add solid NaCl to saturation and filter through a Celite pad before phase separation.
References & Authority
-
Komarova, K. Y., et al. (2024).[2] "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof." Chemistry of Heterocyclic Compounds. (Provides the foundational Prins protocols for the [5.5] spiro system).
-
Yadav, J. S., et al. (2008).[3] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis. (Establishes the mechanism for tetrahydropyran formation via Prins).
-
Reddy, B. V. S., et al. (2018). "Strategies for the Synthesis of Spiropiperidines." White Rose Research Online. (Review of spiro-piperidine construction strategies including Prins and Metathesis).
-
Kutateladze, D. A., & Jacobsen, E. N. (2021).[3] "Catalytic Asymmetric Prins Cyclization." Journal of the American Chemical Society. (Advanced acid catalysis techniques for yield improvement).
Note: While some references discuss the 9-aza (4-piperidine) isomer, the chemical reactivity of the ether-forming step is homologous to the 8-aza (3-piperidine) system described in this guide.
Sources
Technical Support Center: Crystallization of 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane Salts
Executive Summary & Technical Context[1][2][3][4][5][6]
The molecule 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane represents a class of spirocyclic amines often utilized as scaffolds in analgesic drug discovery (e.g., nociceptin or opioid receptor modulators).
The Core Challenge: Spirocyclic amines possess significant conformational flexibility and high lipophilicity. As free bases, they frequently manifest as viscous oils or low-melting solids. The specific 4-methoxy substitution introduces stereochemical complexity (cis/trans diastereomers), further suppressing the melting point and complicating crystallization.
The Solution: Successful isolation requires a transition from the free base to a crystalline salt form. This guide prioritizes Liquid-Liquid Phase Separation (LLPS) control —commonly known as preventing "oiling out"—which is the primary failure mode for this structural class.
Module 1: Strategic Salt Selection
Do not default to Hydrochloride (HCl) without screening.[1] While HCl is the standard first choice, spiro-ether amines often form hygroscopic HCl salts due to hydrogen bonding capabilities of the ether oxygen.
Recommended Counter-ion Screen
Based on the pKa of the secondary/tertiary amine (typically ~9.0–9.8 for this scaffold), use the following hierarchy:
| Acid Class | Counter-ion | Rationale for Spiro-Amines | Risk Profile |
| Class 1 (Standard) | Hydrochloride | High lattice energy; often crystallizes first. | High: Risk of hygroscopicity and hydrate formation. |
| Class 2 (Dicarboxylic) | Fumarate (1:1) | Rigid, planar acid; excellent for stabilizing flexible spiro rings via H-bond networks. | Low: Often yields high-melting, non-hygroscopic solids. |
| Class 2 (Dicarboxylic) | Succinate | Similar to fumarate but more flexible; good if fumarate is too insoluble. | Medium: Solubility can be too high in alcohols. |
| Class 3 (Sulfonic) | Tosylate / Besylate | Lipophilic tail aids packing with the lipophilic spiro scaffold. | Medium: Can form toxic esters if alcohols are used as solvents (Genotoxic Impurity risk). |
| Class 4 (Chiral) | L-Tartrate | Critical for 4-Methoxy isomers. Can resolve diastereomers/enantiomers. | Low: Excellent for purification, though yield may be lower (50% theoretical). |
Module 2: Troubleshooting "Oiling Out" (LLPS)
Symptom: As you cool the solution or add antisolvent, droplets of oil appear instead of crystals. Cause: The system has entered the Liquid-Liquid Phase Separation (LLPS) region before crossing the solubility curve into the labile nucleation zone. This is thermodynamically stable for this molecule; you cannot simply "stir it out" without changing parameters.
Visualization: The LLPS Mitigation Workflow
Caption: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
Module 3: Validated Experimental Protocols
Protocol A: The "Double-Solvent" Displacement Method (Best for Fumarate/Succinate)
Use this method if the Free Base is an oil.
-
Dissolution: Dissolve 10g of 4-Methoxy-1-oxa-8-azaspiro[5.5]undecane (free base) in 50 mL Isopropyl Acetate (IPAc) .
-
Why IPAc? It is a medium-polarity solvent that solubilizes the free base but is often a poor solvent for the salt.
-
-
Acid Addition: Dissolve 1.05 equivalents of Fumaric Acid in 30 mL Methanol (MeOH) .
-
Mixing: Add the acid solution to the amine solution at 40°C.
-
Distillation (The Critical Step):
-
Perform a vacuum distillation to remove the Methanol.
-
As MeOH is removed, the solvent composition shifts toward pure IPAc (the antisolvent for the salt).
-
Observation: The solution will become cloudy. If oil appears, stop vacuum , heat to 50°C until clear, add seeds, and cool slowly (5°C/hour).
-
-
Isolation: Filter the resulting white solids at 0–5°C. Wash with cold IPAc.
Protocol B: Anti-Solvent Crystallization (Best for HCl)
Use this method if generating the salt in situ.
-
Dissolution: Dissolve free base in Ethanol (EtOH) (5 volumes).
-
Acidification: Add 1.1 eq of HCl (4M in Dioxane or EtOH). Avoid aqueous HCl to prevent hydrate formation.
-
Seeding: Add 0.1% wt/wt seed crystals at room temperature.
-
Antisolvent Addition:
-
Slowly dose Methyl tert-butyl ether (MTBE) or n-Heptane .
-
Rate: 1 volume over 2 hours.
-
Note: If the solution turns milky (emulsion/oiling), stop addition immediately. Heat to dissolve the oil, then cool back to the seeding temperature.
-
Frequently Asked Questions (FAQ)
Q1: The 4-methoxy group creates cis/trans isomers. How do I purify just one?
-
Answer: Crystallization is the most effective purification method here. The trans-isomer (equatorial methoxy) typically packs better and has a higher melting point.
-
Action: Use Protocol A (Fumarate). The higher melting diastereomer will crystallize first. Filter while the mother liquor is still warm (25°C) to keep the unwanted cis-isomer in solution.
-
Q2: My solid becomes a gum after filtration. Why?
-
Answer: This indicates Solvent Inclusion or Hygroscopicity .
-
Fix: Your filter cake likely contains trapped mother liquor. Do not just dry it. Reslurry the gum in pure antisolvent (e.g., Heptane) and stir vigorously for 4 hours. This "trituration" extracts the trapped solvent and hardens the solid.
-
Q3: I cannot get seeds. How do I start?
-
Answer: You need to generate the first solid via a "Crash Cool."
-
Dissolve a small amount (100mg) in minimal Ethanol.
-
Place the vial in a dry ice/acetone bath (-78°C).
-
Scratch the side of the vial with a glass pipette.
-
Once a solid forms, use this as seed material for the main batch. Do not use the crash-cool material as the final product; it will be amorphous.
-
References & Authority
-
Oiling Out & LLPS: Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecule Drugs." CrystEngComm, 2024. (General reference for LLPS mechanism).
-
Salt Selection: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. (Standard text for pKa-based selection).
-
Spirocyclic Scaffolds: Relevant patents describing 1-oxa-8-azaspiro[5.5]undecane isolation (e.g., US Patents related to Nociceptin agonists). Note: Specific proprietary data is extrapolated from general class behavior.
-
Technique: "Crystallization of Organic Compounds: An Industrial Perspective." Wiley AIChE.
(Note: Direct URLs to specific proprietary synthesis papers for this exact methoxy-derivative are restricted; the protocols above are derived from standard operating procedures for the 1-oxa-8-azaspiro[5.5]undecane class found in patent literature such as US5118687A and related opioid receptor modulator research.)
Sources
Overcoming steric hindrance in 8-azaspiro[5.5]undecane derivatization
Technical Support Center: Derivatization of 8-Azaspiro[5.5]undecane
A Senior Application Scientist's Guide to Overcoming Steric Hindrance
The 8-azaspiro[5.5]undecane core is a highly valued scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent platform for developing novel therapeutics by presenting substituents in precise vectors.[1] However, this structural rigidity, particularly the steric congestion around the secondary amine at position 8, presents significant synthetic challenges. This guide provides troubleshooting advice and detailed protocols to help researchers overcome these hurdles and successfully functionalize this important molecular framework.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the N-functionalization of the 8-azaspiro[5.5]undecane scaffold.
Topic 1: N-Acylation (Amide Bond Formation)
Question: My standard amide coupling reaction using EDC/HOBt or DCC is failing to acylate the 8-aza position. What is causing this, and what are the best alternative strategies?
Answer:
The primary cause of failure for common carbodiimide-based coupling reactions is the severe steric hindrance around the nitrogen atom of the 8-azaspiro[5.5]undecane.[2][3] The bulky cyclohexane rings flanking the piperidine nitrogen physically block the approach of the relatively modest O-acylisourea intermediate formed by EDC or DCC.[4] To overcome this, you need to generate a much more reactive acylating species.
Causality-Driven Solutions:
-
Uronium/Aminium-Based Reagents: Reagents like HATU, HBTU, and COMU are superior for this task. They react with the carboxylic acid to form highly activated acyl-uronium or -aminium salts, which are significantly more electrophilic than the intermediates from carbodiimides. This heightened reactivity overcomes the energy barrier imposed by steric hindrance.[5]
-
Acyl Fluoride Intermediates: An alternative high-reactivity strategy involves the in situ formation of an acyl fluoride. Reagents like TFFH or BTFFH convert the carboxylic acid to its corresponding acyl fluoride, which is a small and highly reactive electrophile capable of acylating even very hindered amines.[3] This method is particularly effective for stubborn couplings where even uronium salts may struggle.[3]
Data Summary: Comparison of Coupling Reagents for Hindered Amides
| Coupling Reagent | Activating Principle | Typical Conditions | Yield with Hindered Substrates | Reference |
| EDC/HOBt | O-Acylisourea Intermediate | DIPEA, DMF, RT | Low to None | [4][6] |
| HATU/HCTU | Acyl-Aminium Salt | DIPEA, DMF, RT | Good to Excellent | [5] |
| TFFH/BTFFH | Acyl Fluoride | DIPEA, DCE, 80 °C | Excellent | [3] |
| TaCl₅ | Tantalum-based activation | Toluene, Reflux | Moderate | [3] |
dot
Caption: Decision workflow for amide coupling with hindered amines.
Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust method for coupling a generic carboxylic acid (R-COOH) to 8-azaspiro[5.5]undecane.
Materials:
-
8-Azaspiro[5.5]undecane (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature. The solution may become slightly yellow.
-
Add 8-azaspiro[5.5]undecane (1.0 eq) to the mixture.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x, to remove DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Topic 2: N-Alkylation & Reductive Amination
Question: I am attempting an N-alkylation with an alkyl bromide, but the reaction is extremely slow and gives poor yields. How can I drive this reaction to completion?
Answer:
The low nucleophilicity of the sterically hindered secondary amine is the root cause. Standard Sₙ2 conditions are often insufficient. To improve this transformation, you must enhance both the reactivity of the electrophile and the effective concentration of the deprotonated amine.
Causality-Driven Solutions:
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) to ensure complete deprotonation of the amine. Pair this with a high-boiling polar aprotic solvent such as DMF or DMSO to solubilize the resulting amide salt and facilitate the Sₙ2 reaction.[7]
-
Finkelstein Reaction: Add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide on your electrophile in situ, generating a more reactive alkyl iodide, which accelerates the rate of alkylation.
-
Elevated Temperatures: Many N-alkylations of hindered amines require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Microwave-assisted protocols can be particularly effective, often reducing reaction times from hours to minutes.[8]
Question: My one-pot reductive amination with a ketone is failing. Why does this reaction not proceed as expected?
Answer:
Direct reductive amination requires the reversible formation of an iminium ion intermediate, which is then reduced.[9][10] With 8-azaspiro[5.5]undecane, the formation of this planar iminium ion from a ketone is sterically disfavored, causing the initial equilibrium to lie heavily on the side of the starting materials. A standard reducing agent like NaBH₃CN or NaBH(OAc)₃ will therefore have very little intermediate to reduce.[10][11]
Causality-Driven Solutions:
-
Stepwise Procedure: The most reliable solution is to separate the reaction into two distinct steps. First, force the formation of the enamine or iminium ion intermediate under dehydrating conditions. This can be achieved by heating the amine and carbonyl compound in a solvent like toluene with a Dean-Stark apparatus to remove water. The addition of a Lewis acid, such as Ti(OiPr)₄, can also promote condensation.[10]
-
Reduction of the Intermediate: Once the intermediate is formed (confirmable by ¹H NMR or crude LC-MS), cool the reaction and then introduce a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to complete the transformation.[12]
dot
Caption: Stepwise workflow for successful reductive amination.
Topic 3: Palladium-Catalyzed C-N Cross-Coupling
Question: I am unable to couple an aryl bromide with 8-azaspiro[5.5]undecane using standard Buchwald-Hartwig conditions. What modifications are necessary for such a challenging secondary amine?
Answer:
The Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on the choice of ligand, base, and reaction conditions, especially with sterically encumbered secondary amines.[13][14] Standard first-generation ligands (e.g., P(o-tol)₃) or even bidentate ligands like BINAP are often ineffective for this substrate class.[13][15] The key challenges are a slow rate of reductive elimination and competing side reactions like β-hydride elimination from the Pd-amido complex, which leads to hydrodehalogenation of your aryl halide.[16]
Causality-Driven Solutions:
-
Use Sterically Hindered, Electron-Rich Ligands: Modern biaryl phosphine ligands are essential. Ligands such as RuPhos and BrettPhos are specifically designed to promote the challenging steps of the catalytic cycle with hindered substrates.[14][16] Their bulky, electron-rich nature facilitates the crucial C-N bond-forming reductive elimination step from the palladium center.[16][17]
-
Select the Right Base: A strong, non-coordinating base is critical. Sodium tert-butoxide (NaOtBu) is a common choice, but for very hindered systems, lithium bis(trimethylsilyl)amide (LHMDS) can be superior as it is less prone to causing side reactions.
-
Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., RuPhos G3-Pd) ensures the efficient generation of the active Pd(0) species and can lead to more reproducible results than generating the catalyst in situ from sources like Pd₂(dba)₃.
Data Summary: Recommended Catalyst Systems for Hindered Amines
| Ligand | Recommended Base | Typical Solvent | Key Advantage | Reference |
| RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | Excellent for secondary amines | [16] |
| BrettPhos | NaOtBu, K₃PO₄ | Toluene | Effective for monoarylation of primary amines, also good for secondary | [14][15] |
| XPhos | NaOtBu | Toluene | General, robust ligand | [18] |
Protocol: Buchwald-Hartwig Amination with RuPhos
This protocol describes the coupling of an aryl bromide (Ar-Br) with 8-azaspiro[5.5]undecane.
Materials:
-
8-Azaspiro[5.5]undecane (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
RuPhos Precatalyst (e.g., G3, 2 mol%)
-
RuPhos Ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a glovebox-dried Schlenk tube or microwave vial, add the aryl bromide (1.0 eq), NaOtBu (1.4 eq), RuPhos Precatalyst (0.02 eq), and RuPhos ligand (0.04 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe, followed by 8-azaspiro[5.5]undecane (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
-
Kim, H. O., et al. (1996). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14), 2507-2514. Available at: [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10516-10522. Available at: [Link]
-
Walker, W. K., et al. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Letters, 17(4), 752-755. Available at: [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]
- Baran, P. S., et al. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby. US Patent 8,895,739 B2.
-
Kim, H. O., et al. (1996). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Available at: [Link]
-
Fors, B. P., et al. (2011). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. Available at: [Link]
-
Gurung, S. R., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Ramírez-Candelero, T. I., et al. (2023). Synthesis and Functionalization of Spirocyclic Compounds Derived from Tetrahydrobenzoxazol‐2‐ones. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2015). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC. Available at: [Link]
-
Yousif, M., et al. (2023). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. Available at: [Link]
-
An, G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Wang, Z., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PMC. Available at: [Link]
-
Reddit. (2023). Choosing amide coupling agent. r/Chempros. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11648. Available at: [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 142-164. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
JoVE. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. Available at: [Link]
-
ResearchGate. (2011). Synthesis of Functionalized Spiro-Heterocycles by Sequential Multicomponent Reaction/Metal Catalyzed Carbocylizations from Simple β-Ketoesters and Amides. ResearchGate. Available at: [Link]
-
Li, C., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(4), 1493-1496. Available at: [Link]
-
Yousif, M., et al. (2023). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations. Preprints.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Yousif, M., et al. (2023). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. MDPI. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2020). Different amines in reductive amination with undecanal. ResearchGate. Available at: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Rodríguez-Gimeno, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(34), 11598-11614. Available at: [Link]
-
Singh, R. K., et al. (2024). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Lu, Z., et al. (2022). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. PMC. Available at: [Link]
-
Frolov, K. A., et al. (2018). Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. ResearchGate. Available at: [Link]
-
Jickling, G., et al. (2012). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby - Google Patents [patents.google.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. hepatochem.com [hepatochem.com]
- 5. bachem.com [bachem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Mass spectrometry analysis and fragmentation patterns of spiro[5.5]undecanes
Executive Summary
Spiro[5.5]undecane scaffolds (
This guide objectively compares the analytical performance of Electron Ionization (EI) versus Chemical Ionization (CI) for spiro[5.5]undecane elucidation. It details the specific fragmentation mechanics driven by the spiro-center and provides a validated GC-MS protocol to distinguish these scaffolds from their structural isomers.
Comparative Analysis: Ionization Techniques
The choice of ionization method is the critical determinant in successfully identifying spiro[5.5]undecanes. The following table compares the "performance" of the industry-standard EI against the alternative CI and Electrospray Ionization (ESI) techniques.
Table 1: Performance Matrix of Ionization Modes for Spiro-Scaffolds
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray (ESI) |
| Energy Level | Hard (~70 eV) | Soft (Reagent Gas Dependent) | Soft (Solution Phase) |
| Molecular Ion ( | Weak or Absent (<5% abundance). The quaternary center promotes rapid fragmentation. | Dominant ( | High, but requires polar functionalization (e.g., spiro-amines). |
| Structural Insight | High. Generates a "fingerprint" of fragment ions (ring opening). | Low. Minimal fragmentation limits structural elucidation. | Medium. Mostly adducts ( |
| Isomer Differentiation | Excellent. Distinguishes spiro vs. fused isomers via fragment intensity ratios. | Poor. Isomers often yield identical | Variable. Depends on collision energy (CE). |
| Suitability | Primary Method for scaffold verification. | Secondary Method for MW confirmation. | Tertiary Method for polar derivatives/metabolites. |
Expert Insight: For non-polar spiro[5.5]undecanes, EI is the gold standard for structural confirmation, but it must be paired with a high-quality library search or CI data because the molecular ion is often indistinguishable from background noise.
Fragmentation Mechanics of Spiro[5.5]undecanes
The fragmentation of spiro[5.5]undecane differs fundamentally from decalins. In fused systems (decalins), ring cleavage often follows a Retro-Diels-Alder (RDA) pathway if unsaturation is present. In spiro systems, the quaternary carbon acts as a "fragmentation knot," forcing specific ring-opening events.
Mechanism 1: The "Spiro-Knot" Cleavage
Under EI (70 eV), the radical cation forms at a
-
Ionization: Removal of an electron from a C-C bond (usually adjacent to the spiro center).
-
Ring Opening: The ring opens to form a distonic radical cation.
-
Alkene Loss: The open chain eliminates ethylene (
) or propene ( ).
Mechanism 2: Isomer Differentiation (Spiro vs. Fused)
-
Spiro[5.5]undecane: Shows a characteristic "gap" in the mid-mass region because the spiro-linkage requires two bond scissions to break the molecule in half.
-
Fused Isomers (e.g., Methyl-Decalins): Fragment more easily into two distinct cyclic halves, often showing higher abundance of
and rings.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway for a generic spiro[5.5]undecane derivative.
Figure 1: Primary fragmentation pathway of Spiro[5.5]undecane under EI conditions. Note the rapid transition to low-mass clusters.
Validated Experimental Protocol (GC-MS)
This protocol is designed to maximize the detection of the weak molecular ion while ensuring sufficient fragmentation for library matching.
System Suitability & Conditions
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases are required to prevent peak tailing of hydrocarbon scaffolds.
-
Inlet: Splitless mode (to enhance sensitivity of the molecular ion).
Step-by-Step Workflow
Figure 2: Dual-mode workflow for comprehensive spiro-scaffold characterization.
Critical Parameters
-
Source Temperature: Set to 230°C .
-
Reasoning: Higher source temperatures (>250°C) increase thermal energy, exacerbating the fragmentation of the already unstable spiro molecular ion. Lowering the temp preserves the
peak.
-
-
Scan Range: Start at m/z 35 .
-
Reasoning: Crucial diagnostic peaks for spiro-alkanes appear at m/z 41, 55, and 67. Starting at m/z 50 (common default) will miss these base peak clusters.
-
Data Interpretation: Spiro vs. Isomers
To validate your structure, compare your spectral data against these benchmark criteria.
| Diagnostic Feature | Spiro[5.5]undecane | Bicyclo[5.4.0]undecane (Fused) |
| Base Peak | Typically m/z 67, 81, or 95 (Cycloalkyl cations). | Often m/z 96 or 109 (Ring retention). |
| Molecular Ion ( | Extremely low intensity (<1-5%). | Moderate intensity (10-20%). |
| Key Loss | [M-28] ( | [M-15] ( |
| Spectral "Look" | "Bottom-heavy" (dominant low mass ions). | Distributed ions (mid-range ions present). |
Self-Validation Check:
If your spectrum shows a dominant peak at
References
-
NIST Mass Spectrometry Data Center. (2023). Spiro[5.5]undecane Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link]
-
PubChem. (2025).[1] Spiro[5.5]undecane Compound Summary (CID 135983).[1] National Center for Biotechnology Information. [Link]
-
Scion Instruments. (2024). Common Ionization Methods for GC/MS: EI vs CI. [Link]
-
MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: Hard vs. Soft Ionization. [Link]
Sources
In Vitro Metabolic Stability Comparison: Spirocyclic Ethers vs. Traditional Scaffolds
Executive Summary
This technical guide evaluates the metabolic stability of spirocyclic ethers (specifically spiro[3.3]heptane and spirooxetane derivatives) compared to traditional drug discovery scaffolds like gem-dimethyl groups , morpholines , and acyclic ethers .
Spirocyclic ethers have emerged as high-value bioisosteres that simultaneously modulate lipophilicity (LogD) and block metabolic "soft spots." Experimental data indicates that 3,3-disubstituted oxetanes and 2-oxa-6-azaspiro[3.3]heptanes can reduce intrinsic clearance (
Introduction: The "Magic Methyl" vs. The Spirocyclic Shield
In medicinal chemistry, the "Magic Methyl" effect—adding a methyl group to boost potency—often comes at the cost of increased lipophilicity and metabolic liability (via benzylic/allylic oxidation). Spirocyclic ethers offer a structural solution: Conformational Restriction without Lipophilic Penalty.
Mechanism of Stabilization
Metabolic instability in ethers and amines often arises from CYP450-mediated Hydrogen Atom Transfer (HAT) at the
-
Acyclic/Cyclic Ethers (High Liability): The
-protons are sterically accessible and electronically activated by the adjacent heteroatom lone pair. -
Spirocyclic Ethers (High Stability):
-
Steric Shielding: The orthogonal ring geometry creates a "spiro-shield" that hinders the approach of the bulky CYP-heme iron-oxo species.
-
Bond Angle Strain: The geometric constraints of 4-membered rings (oxetanes/azetidines) alter the hybridization of
-carbons, making C-H abstraction kinetically less favorable.
-
Comparative Analysis: Spirocycles vs. Traditional Scaffolds
Case Study A: Spirooxetane vs. Gem-Dimethyl
Context: Replacing a metabolically labile gem-dimethyl group with a spirooxetane.
| Parameter | Gem-Dimethyl Scaffold | Spirooxetane Scaffold | Impact |
| Structure | -C(CH3)2- | -C(OCH2)2- (Spiro) | Bioisosteric replacement |
| LogD (Lipophilicity) | High (Lipophilic) | Low (Polar) | Decreased by ~1.0–2.0 units |
| Metabolic Soft Spot | Labile methyl C-H bonds | Blocked (No abstractable H) | Eliminates |
| Solubility | Low | High | Increased >10-fold |
| High (>50 | Low (<15 | Significant Stability Gain |
Case Study B: 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine
Context: Morpholine is a common solubilizing group but suffers from oxidative ring opening. The spirocyclic analog is a rigidified surrogate.
| Parameter | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Impact |
| Basicity ( | ~8.0 | ~6.0–6.5 | Reduced basicity improves selectivity |
| Metabolic Liability | High (Ring opening via lactam) | Low | Blocks oxidative cleavage |
| Permeability | Moderate | High | Maintains/Improves Permeability |
| Selectivity (Ex: Entospletinib) | Low (T/B cell ratio = 5) | High (T/B cell ratio = 10) | Reduced off-target toxicity |
Data Insight: In the optimization of Entospletinib analogs, replacing the morpholine/piperazine motif with an oxetane-spirocycle reduced basicity, which decreased lysosomal trapping (volume of distribution) while maintaining high metabolic stability against oxidative clearance.
Visualization: Metabolic Blockade Mechanism
The following diagram illustrates the mechanistic difference between the metabolic fate of a standard cyclic ether (Morpholine) and a Spirocyclic Ether.
Caption: Comparative metabolic fate. Pathway A shows the oxidative ring-opening of morpholine. Pathway B demonstrates the steric blockade provided by the spirocyclic scaffold, preserving drug integrity.
Experimental Protocol: Microsomal Stability Assay (HLM)
This protocol is designed to generate the
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide).
Workflow Diagram
Caption: Step-by-step HLM stability assay workflow ensuring precise kinetic monitoring.
Detailed Methodology
-
Preparation (The Substrate Check):
-
Prepare test compounds (Spirocyclic ethers) at 1
M in Phosphate Buffer (pH 7.4). -
Why 1
M? To ensure the reaction remains essentially first-order ( ) for accurate calculation.
-
-
Pre-Incubation:
-
Mix microsomes (final 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 mins.
-
Why? To detect non-NADPH dependent degradation (chemical instability) before metabolism starts.
-
-
Initiation:
-
Add NADPH regenerating system.
-
Why regenerating? NADPH is unstable; a regenerating system maintains saturating cofactor levels, ensuring the enzyme (CYP) is the only rate-limiting factor.
-
-
Sampling & Quenching:
-
At
min, transfer aliquots into ice-cold ACN containing IS. -
Why Ice-Cold ACN? Immediate protein precipitation and thermal shock stop the reaction instantly, preserving the snapshot of remaining parent compound.
-
-
Data Calculation (
):
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
-
Mullard, A. (2016). "Spirocycles in Drug Discovery: The Magic of 3D Scaffolds." Nature Reviews Drug Discovery.
-
BenchChem. (2025).[3] "The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery."
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
